molecular formula C11H8BrNO3 B13476117 Methyl 3-bromo-4-hydroxyquinoline-2-carboxylate

Methyl 3-bromo-4-hydroxyquinoline-2-carboxylate

Cat. No.: B13476117
M. Wt: 282.09 g/mol
InChI Key: KELUQLSSIBQKFZ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-hydroxyquinoline-2-carboxylate is a quinoline derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of bromine and hydroxyl groups at specific positions on the quinoline ring enhances its reactivity and potential for diverse chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-hydroxyquinoline-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-hydroxyquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide

    Hydroxylation: Sodium hydroxide, hydrogen peroxide

    Esterification: Methanol, sulfuric acid

    Substitution: Amines, thiols

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

Major Products Formed

    Substitution Products: Various substituted quinoline derivatives

    Oxidation Products: Quinones

    Reduction Products: Hydroquinones

    Hydrolysis Products: Carboxylic acids

Scientific Research Applications

Methyl 3-bromo-4-hydroxyquinoline-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-hydroxyquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate
  • 8-Hydroxyquinoline derivatives
  • Quinolone-2-carboxamides
  • 4-Hydroxy-2-quinolones

Uniqueness

Methyl 3-bromo-4-hydroxyquinoline-2-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both bromine and hydroxyl groups at distinct positions on the quinoline ring differentiates it from other similar compounds, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

IUPAC Name

methyl 3-bromo-4-oxo-1H-quinoline-2-carboxylate

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)9-8(12)10(14)6-4-2-3-5-7(6)13-9/h2-5H,1H3,(H,13,14)

InChI Key

KELUQLSSIBQKFZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=O)C2=CC=CC=C2N1)Br

Origin of Product

United States

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